5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine is a synthetic organic compound characterized by a unique spirocyclic structure. This compound features a bromine atom attached to the indene moiety and an amine group on the cyclopropane ring. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of an indene derivative followed by cyclopropanation and subsequent amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclopropanation step .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to scale up the production while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The spirocyclic structure allows for unique cycloaddition reactions, forming complex polycyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while oxidation can produce corresponding ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that enhances the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of an amine.
5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one: Features a pyrrolo[2,3-b]pyridine moiety, providing different chemical properties.
Uniqueness
The uniqueness of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine lies in its specific combination of a bromine atom and an amine group within a spirocyclic framework. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H12BrN |
---|---|
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
6-bromospiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine |
InChI |
InChI=1S/C11H12BrN/c12-8-2-1-7-6-11(3-4-11)10(13)9(7)5-8/h1-2,5,10H,3-4,6,13H2 |
InChI-Schlüssel |
WCMZKTNHHZCSBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC3=C(C2N)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.